molecular formula C20H18N6O2S B2427457 N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894057-75-1

N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2427457
CAS No.: 894057-75-1
M. Wt: 406.46
InChI Key: NNFRGKCUKJHWCR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridazinone core, a triazole ring, and a pyridine moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-28-16-7-5-15(6-8-16)22-19(27)13-29-20-24-23-18-10-9-17(25-26(18)20)14-4-3-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFRGKCUKJHWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or activate specific transcription factors, thereby influencing cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

The compound has a molecular weight of approximately 406.5 g/mol and features a complex structure that includes a triazole and pyridazine moiety. These structural components are often associated with diverse biological activities.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antiviral Activity : Compounds containing triazole and pyridazine rings have shown significant antiviral properties against viruses such as HSV and HCV. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against these viruses .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, as suggested by related studies that tested similar structures against various bacterial strains. The presence of sulfur in the molecular structure often enhances antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Viral Replication : The compound likely inhibits viral replication by interfering with viral enzymes or proteins essential for the virus's life cycle.
  • Modulation of Immune Response : Some derivatives have been shown to modulate immune responses, enhancing the body's ability to fight infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
Han et al. (2021)Pyrazole derivativesAntiviralExhibited significant inhibition of HSV replication with low cytotoxicity .
Grover et al. (2014)Triazole derivativesAntimicrobialShowed promising results against various bacterial strains .
PubChem DataN-(4-ethoxyphenyl) derivativesGeneral bioactivityHighlighted potential interactions with multiple biological targets .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid side products.
  • Optimize solvent systems (e.g., DMF or ethanol) for solubility and yield .

How is the structural integrity of this compound validated in academic research?

Basic Research Question
Advanced analytical techniques are used:

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in similar acetamide derivatives) .
  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., pyridine proton signals at δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Purity variations : Use HPLC (>95% purity) and quantify impurities via LC-MS .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for solvent effects (e.g., DMSO concentration) .
  • Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl vs. ethoxy substituents) to identify structure-activity relationships (SAR) .

Example : Pyridine vs. pyrimidine substituents may alter binding affinity to kinase targets .

What strategies optimize synthetic yield and scalability for this compound?

Advanced Research Question

  • Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times (e.g., Swern oxidation adaptations) .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to optimize temperature, stoichiometry, and catalyst loading .
  • Scale-up challenges : Address exothermic reactions via controlled heating and solvent selection (e.g., switching from THF to acetonitrile for better heat dissipation) .

What methodologies are recommended for evaluating the compound’s biological activity?

Basic Research Question

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase assays using fluorescence polarization).
    • Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
  • In vivo models : Anti-inflammatory or anti-exudative activity tested in rodent models (e.g., carrageenan-induced paw edema) .
  • ADME profiling : Microsomal stability assays and plasma protein binding studies to assess pharmacokinetics .

How can computational modeling guide the design of derivatives with enhanced activity?

Advanced Research Question

  • Molecular docking : Predict binding modes to target proteins (e.g., kinase domains) using software like AutoDock Vina. Reference PubChem-derived 3D structures (InChIKey: GTQQWWSFTGMJAD) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

What are the stability challenges during storage, and how can they be mitigated?

Advanced Research Question

  • Degradation pathways : Hydrolysis of the acetamide or sulfanyl group under humid conditions .
  • Stabilization methods :
    • Store under inert gas (argon) at −20°C in amber vials .
    • Lyophilize for long-term storage.
    • Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How can researchers systematically investigate structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Substituent libraries : Synthesize analogs with varied groups (e.g., ethoxy → methoxy, pyridin-3-yl → pyridin-4-yl) .
  • Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Crystallographic data : Compare ligand-bound protein structures to rationalize activity differences (e.g., halogen bonding vs. hydrophobic interactions) .

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